licoagrochalcone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects:

LA exhibits potent anti-inflammatory properties through various mechanisms. Studies have shown it can:

- Suppress the NLRP3 inflammasome: This protein complex plays a crucial role in inflammatory responses. LA reduces the production of inflammatory factors like IL-1β, thus mitigating inflammation .

- Modulate immune cell function: LA can inhibit the activity of T-lymphocytes, cells involved in the immune system, thereby suppressing inflammation .

- Target inflammatory pathways: LA interacts with specific signaling pathways like NF-κB and MAPK, known to be involved in inflammation, and downregulates their activity, leading to reduced inflammation .

These findings suggest LA may be beneficial for treating various inflammatory conditions, including:

- Autoimmune diseases like rheumatoid arthritis and psoriasis

- Inflammatory bowel diseases like ulcerative colitis and Crohn's disease

- Skin conditions like atopic dermatitis and psoriasis

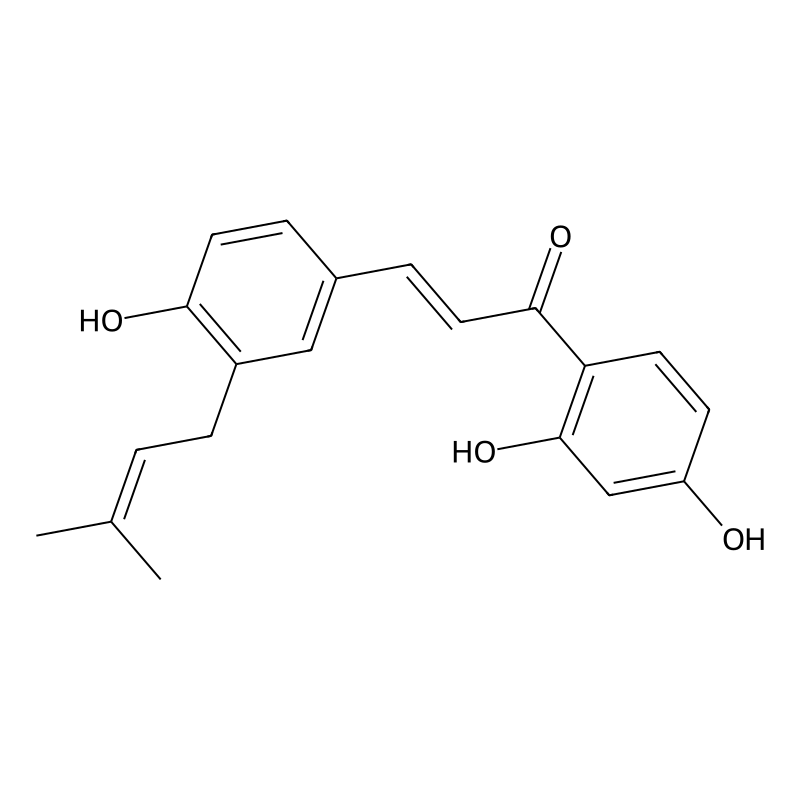

Licoagrochalcone A is a naturally occurring chalcone derivative primarily sourced from the roots of various species in the Glycyrrhiza genus, such as Glycyrrhiza glabra and Glycyrrhiza inflata. This compound is characterized by its unique structure, which consists of a phenolic framework that contributes to its biological activities and potential therapeutic applications. The chemical formula for licoagrochalcone A is C21H22O4, indicating it contains 21 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms .

- Research on the mechanism of action of Licoagrochalcone A is ongoing. Some studies suggest potential anti-inflammatory and antioxidant properties. However, more research is needed to confirm these effects and understand the underlying mechanisms.

- There is no currently available data on the safety or hazards associated with Licoagrochalcone A.

- Aldol Condensation: This reaction involves the formation of β-hydroxy ketones or aldehydes, which can further dehydrate to form α,β-unsaturated carbonyl compounds.

- Reduction Reactions: Licoagrochalcone A can be reduced to form dihydrochalcones, which may exhibit different biological activities.

- Hydrolysis: In acidic or basic conditions, licoagrochalcone A can hydrolyze to yield phenolic compounds.

Licoagrochalcone A exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Antimicrobial Activity: Studies indicate that licoagrochalcone A possesses antibacterial properties against various pathogens, making it a candidate for developing natural antimicrobial agents.

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases .

Licoagrochalcone A has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new drugs for treating infections and inflammatory conditions.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage and promoting skin health.

- Food Industry: As a natural preservative due to its antimicrobial properties, licoagrochalcone A can be used in food preservation strategies.

Interaction studies involving licoagrochalcone A have focused on its effects on various biological targets:

- Protein Interactions: Research has indicated that licoagrochalcone A can bind to specific proteins involved in inflammation and cell signaling pathways, potentially modulating their activity.

- Synergistic Effects: Studies have explored the synergistic effects of licoagrochalcone A with other phytochemicals, enhancing its therapeutic efficacy when used in combination therapies.

Licoagrochalcone A shares structural and functional similarities with several other chalcones and flavonoids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Licochalcone C | Similar phenolic structure | Exhibits stronger antibacterial activity |

| Licoagrochalcone B | Contains additional methoxy groups | Potentially more potent against specific pathogens |

| Chalcone | Basic chalcone structure | Found widely in nature but often less bioactive |

| Flavonoid derivatives | Broader range of hydroxyl substitutions | Enhanced antioxidant properties over chalcones |

Licoagrochalcone A's uniqueness lies in its specific structural configuration and the resultant biological activities that distinguish it from other similar compounds. Its ability to interact with various biological pathways makes it a subject of interest for further research into therapeutic applications.